5-Iodoisatin

概要

説明

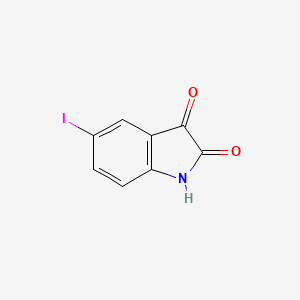

5-Iodoisatin is a chemical compound that belongs to the class of indoles. It is characterized by the presence of an iodine atom at the fifth position of the isatin molecule. The molecular formula of this compound is C8H4INO2, and it has a molecular weight of 273.03 g/mol . This compound is known for its role as an anticoronaviral agent and has been studied for various biological and pharmacological activities .

準備方法

Synthetic Routes and Reaction Conditions

5-Iodoisatin can be synthesized through several methods. One common synthetic route involves the iodination of isatin. The process typically includes the following steps:

Starting Material: Isatin is used as the starting material.

Iodination: The iodination reaction is carried out using iodine monochloride (ICl) as the iodinating agent.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

化学反応の分析

Types of Reactions

5-Iodoisatin undergoes various chemical reactions, including:

Condensation Reactions: It can undergo condensation reactions with phenols and malonic acid to form different products.

Substitution Reactions: The iodine atom at the fifth position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Phenol: When reacted with phenol, this compound yields 5-iodophenolisatin.

Malonic Acid: Reaction with malonic acid produces 6-iodo-2-quinolone-4-carboxylic acid.

Major Products Formed

5-Iodophenolisatin: Formed from the condensation reaction with phenol.

6-Iodo-2-quinolone-4-carboxylic Acid: Formed from the reaction with malonic acid.

科学的研究の応用

Medicinal Chemistry Applications

One of the most significant applications of 5-iodoisatin lies in its potential as an antitumor agent. Research has demonstrated that derivatives of isatin, including this compound, exhibit antiproliferative activities against various cancer cell lines. For instance, a study reported that certain isatin derivatives showed strong inhibitory effects on human leukemia cells (K562), hepatocellular carcinoma cells (HepG2), and colon carcinoma cells (HT-29) with IC50 values ranging from 1.75 to 4.17 µM .

Table 1: Antiproliferative Activities of Isatin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative | K562 | 1.75 |

| This compound Derivative | HepG2 | 3.20 |

| This compound Derivative | HT-29 | 4.17 |

These findings suggest that compounds derived from this compound could serve as promising candidates for further development into anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that it can act against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain isatin derivatives possess effective antimicrobial properties, with specific compounds demonstrating significant inhibition against Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Activity of Isatin Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isatin Derivative A | C. albicans | 3.9 µg/mL |

| Isatin Derivative B | A. niger | 15.6 µg/mL |

Mechanistic Studies

The mechanism by which this compound exerts its biological effects has been investigated in several studies. It has been observed that isatin can enhance the affinity between certain protein complexes, such as ferrochelatase and adrenodoxin reductase, leading to improved biochemical interactions . This specificity suggests potential applications in drug design where modulation of protein interactions is desired.

作用機序

The mechanism of action of 5-Iodoisatin involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

Isatin: The parent compound of 5-Iodoisatin, known for its wide range of biological activities.

5-Bromoisatin: Similar to this compound but with a bromine atom instead of iodine, exhibiting different reactivity and biological properties.

5-Fluoroisatin: Contains a fluorine atom at the fifth position, used in various pharmaceutical applications.

Uniqueness of this compound

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo specific condensation and substitution reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential as an anticoronaviral agent and antioxidant sets it apart from other isatin derivatives .

生物活性

5-Iodoisatin, an iodinated derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C_8H_6N_2O) is characterized by the presence of an iodine atom at the 5-position of the isatin molecule. This modification significantly influences its biological activity compared to unsubstituted isatin.

1. Antitumor Activity

This compound has been shown to possess notable anticancer properties. In various studies, it was observed that:

- Cytotoxicity : this compound exhibited cytotoxic effects against several cancer cell lines, including SH-SY5Y (neuroblastoma) and K562 (leukemia) cells. The IC50 values ranged from 25 to 50 µM, indicating a concentration-dependent effect on cell viability .

- Mechanism of Action : The compound induces apoptosis in cancer cells by promoting DNA fragmentation and chromatin condensation. It also alters the expression levels of key proteins involved in apoptosis, such as Bcl-2 and vascular endothelial growth factor (VEGF) .

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. Specifically:

- TNF-α Production : It was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) in activated immune cells, suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition : The compound interacts with various enzymes involved in inflammatory pathways, enhancing its therapeutic potential against conditions characterized by chronic inflammation .

3. Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

- Bacterial Inhibition : Studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The diameter of inhibition zones ranged from moderate to high, indicating significant antibacterial activity .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Protein-Protein Interactions : Research has highlighted its role in modulating protein-protein interactions (PPI), particularly enhancing the affinity between ferrochelatase (FECH) and adrenodoxin reductase (ADR), which are crucial for mitochondrial function .

- Reactive Oxygen Species (ROS) : The compound's ability to increase intracellular ROS levels contributes to its cytotoxic effects on cancer cells, leading to mitochondrial dysfunction and subsequent cell death .

Study on Anticancer Activity

In a study evaluating the anticancer potential of isatin derivatives, including this compound, researchers found that:

- Cell Lines Tested : The compound was tested against multiple cancer cell lines such as HepG2 (hepatoma) and HT-29 (colon cancer).

- Results : this compound showed significant cytotoxicity with IC50 values lower than those observed for many other derivatives, reinforcing its potential as a lead compound for further development .

Study on Anti-inflammatory Properties

A separate study focused on the anti-inflammatory effects of this compound demonstrated that:

- In Vitro Analysis : The compound effectively reduced TNF-α levels in activated macrophages, suggesting a mechanism for its anti-inflammatory action.

- Potential Applications : These findings support further exploration into its use for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Comparative Activity Table

| Compound | Antitumor Activity (IC50 µM) | Anti-inflammatory Effect | Antibacterial Activity |

|---|---|---|---|

| This compound | 25 - 50 | Significant reduction in TNF-α production | Moderate to high inhibition zones against S. aureus and P. aeruginosa |

| 5-Bromoisatin | Lower than this compound | Less effective | Higher inhibition than unmodified isatin |

| Unmodified Isatin | Higher than both derivatives | Minimal effect | Low antibacterial activity |

特性

IUPAC Name |

5-iodo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174866 | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-76-1 | |

| Record name | 5-Iodoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20780-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 5-Iodoisatin and how do they influence its interactions?

A1: this compound (5-iodo-1H-indole-2,3-dione), with the molecular formula C8H4INO2 [], exhibits specific structural characteristics that dictate its interactions. Notably, the presence of N-H and C=O groups enables the formation of hydrogen bonds. Research has shown that this compound molecules form chains through N-H...O and C-H...O hydrogen bonds. Additionally, these chains further connect into sheets via intriguing iodo-carbonyl interactions [].

Q2: How does the introduction of iodine at the 5th position of the isatin molecule affect its biological activity?

A2: Research indicates that incorporating iodine at the 5th position of the isatin molecule significantly enhances its inhibitory potency compared to the parent isatin molecule []. This modification is thought to influence interactions with biological targets, potentially through altered binding affinities or modification of downstream signaling pathways.

Q3: What are the potential applications of this compound in the synthesis of more complex molecules?

A3: this compound serves as a valuable starting material in organic synthesis. One example is its use in the synthesis of tryptanthrin (couroupitine) derivatives []. Additionally, this compound serves as a key building block in synthesizing a novel intercalating nucleic acid monomer [, ]. This monomer, containing a 3-(9-((4-oxyphenyl)ethynyl)-6H-indolo[2,3-b]quinoxalin-6-yl)propan-1-amine moiety, shows promise for applications related to stabilizing DNA structures like triplexes, three-way junctions, and G-quadruplexes [, ].

Q4: Have any studies investigated the antimitotic activity of this compound derivatives?

A4: Yes, studies have explored the antimitotic effects of this compound derivatives, particularly its Mannich bases []. These derivatives, especially those containing N-bis-(2-chloroethyl) and N-bis-(2-hydroxyethyl) groups, exhibited noteworthy antimitotic activity against HeLa cells in culture and in a phytotest using Lepidium sativum L [].

Q5: Are there established methods to assess the effects of this compound and its derivatives on cellular processes?

A5: Researchers utilize various techniques to evaluate the impact of this compound and its derivatives on cellular functions. One approach involves studying morphological deformations in cells treated with the compounds []. Additionally, measuring the incorporation of radiolabeled precursors into DNA provides insights into the compounds' effects on DNA synthesis []. These methods help researchers understand the mechanisms of action and potential applications of this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。